molecular formula C16H25NO6S B13846525 2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane

2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane

Cat. No.: B13846525
M. Wt: 359.4 g/mol
InChI Key: YMFFWJLNAYUYQO-UHFFFAOYSA-N
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Description

2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane involves multiple steps, including the formation of phenoxy and sulfonamido groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfonamido group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane is unique due to the presence of both formyl and sulfonamido groups, which provide distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H25NO6S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[2-formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane

InChI

InChI=1S/C15H21NO6S.CH4/c1-3-4-5-6-14(15(18)19)22-13-8-7-12(9-11(13)10-17)16-23(2,20)21;/h7-10,14,16H,3-6H2,1-2H3,(H,18,19);1H4

InChI Key

YMFFWJLNAYUYQO-UHFFFAOYSA-N

Canonical SMILES

C.CCCCCC(C(=O)O)OC1=C(C=C(C=C1)NS(=O)(=O)C)C=O

Origin of Product

United States

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